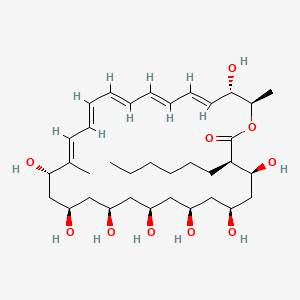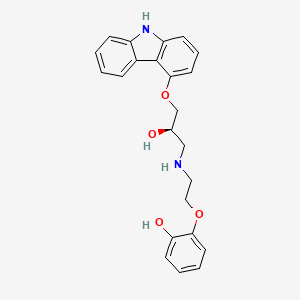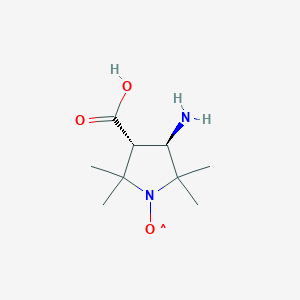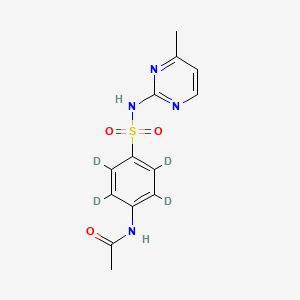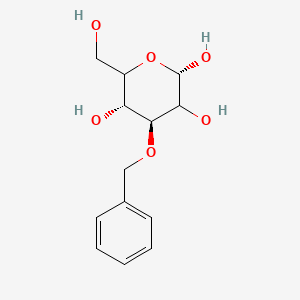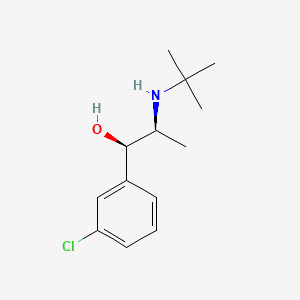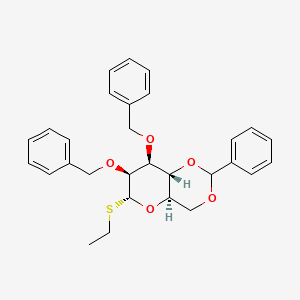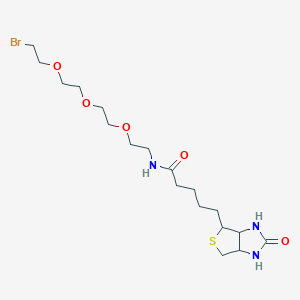![molecular formula C₁₈H₃₁N₃O₃S₂ B1139867 S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate CAS No. 353754-94-6](/img/structure/B1139867.png)
S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound appears to be related to biotin synthesis and derivatives, focusing on the regioselective chlorination and synthesis of thieno[3,4-d]imidazol-yl derivatives. These compounds have significant importance in medicinal chemistry, especially in the synthesis of vitamins like biotin, and potentially in the development of new pharmaceuticals.
Synthesis Analysis
Regioselective chlorination and synthesis techniques have been developed for compounds that serve as precursors in biotin synthesis. For example, regioselective chlorination of methyl groups in certain esters via reaction with sulfuryl chloride has been performed, leading to the development of key compounds in biotin (vitamin H) synthesis (Zav'yalov et al., 2006).
Molecular Structure Analysis
Structural properties of related compounds have been described, utilizing spectroscopic methods, crystallography, and computational chemistry approaches to elucidate the structure of novel compounds. This includes the use of X-ray crystallography and DFT calculations to infer the structures of derivatives (Ünver et al., 2009).
Chemical Reactions and Properties
Research on the reactivity and synthesis of imidazo[4,5‐e][1,3]thiazino[2,3‐c][1,2,4]triazine derivatives highlights innovative methods for the synthesis of complex molecules, involving Michael-type addition and subsequent intramolecular cyclization (Vinogradov et al., 2023).
Physical Properties Analysis
The physical properties of related compounds, such as liquid-liquid equilibria of mixtures, have been studied to understand their behavior in various conditions. This includes the examination of mixtures with ionic liquids and alcohols, providing insight into the solubility and phase behavior of similar compounds (Heintz et al., 2005).
Chemical Properties Analysis
The chemical properties of related compounds, including their reactivity and potential for synthesis of novel derivatives, have been a focus of research. This includes studies on the synthesis of compounds with potential antibacterial and antitumor activities, highlighting the versatility of these chemical frameworks in medicinal chemistry applications (Rajanarendar et al., 2010).
Applications De Recherche Scientifique
Analytical Methods for Antioxidant Activity
The study by Munteanu and Apetrei (2021) reviews critical tests used to determine antioxidant activity, including the ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and mixed tests like ABTS and DPPH. These assays, based on spectrophotometry, have been applied in analyzing the antioxidant capacity of complex samples, underscoring the importance of understanding chemical reactions in various fields, from food engineering to pharmacy (Munteanu & Apetrei, 2021).
Ethyl Glucuronide as a Biomarker
Research on ethyl glucuronide (EtG), a metabolite of ethanol, highlights its use as a reliable biomarker for long-term alcohol consumption habits. Biondi et al. (2019) review analytical methods for EtG testing in hair, discussing its diagnostic performance and the challenges of inter- and intra-laboratory variability (Biondi et al., 2019).
Ionic Liquids in Technology and Environmental Impact
The potential and environmental impact of ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, in dissolving biopolymers like cellulose and chitin for industrial use is discussed by Ostadjoo et al. (2018). They emphasize the need for comprehensive toxicity information before large-scale utilization (Ostadjoo et al., 2018).
Synthesis of Complex Organic Compounds
The synthesis and antioxidant evaluation of 4-Arylmethylideneisoxazol-5(4H)-ones by Laroum et al. (2019) showcase the development of new compounds with significant biological and medicinal properties. This research exemplifies the advanced methodologies in organic synthesis that could apply to the compound (Laroum et al., 2019).
Propriétés
IUPAC Name |
S-ethyl 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanethioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O3S2/c1-2-25-16(23)10-4-3-7-11-19-15(22)9-6-5-8-14-17-13(12-26-14)20-18(24)21-17/h13-14,17H,2-12H2,1H3,(H,19,22)(H2,20,21,24)/t13-,14-,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAMBPFWKFYJOF-ZQIUZPCESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

